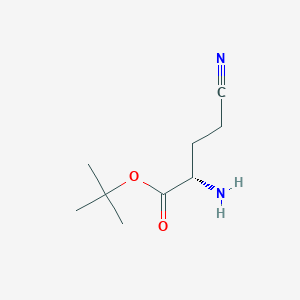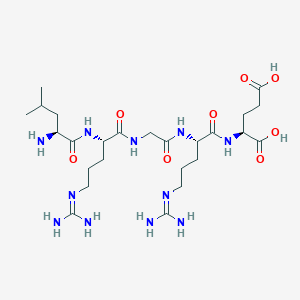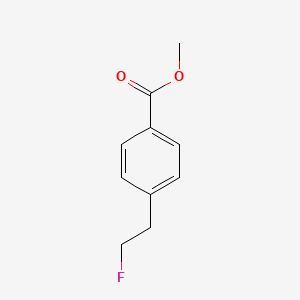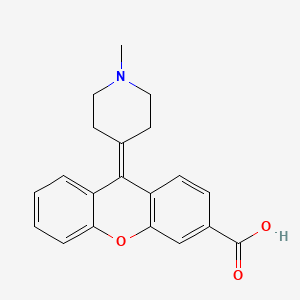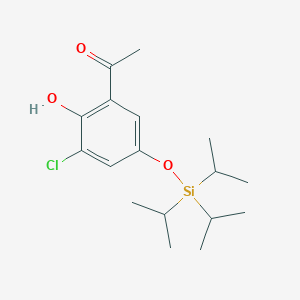
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and triisopropylsilanyloxy group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the protection of the hydroxy group on the phenyl ring using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the chloro group via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triisopropylsilanyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-tert-butylphenyl)ethanone
Uniqueness
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is unique due to the presence of the triisopropylsilanyloxy group, which imparts distinct physicochemical properties such as increased steric bulk and lipophilicity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propiedades
Número CAS |
796119-13-6 |
|---|---|
Fórmula molecular |
C17H27ClO3Si |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-[3-chloro-2-hydroxy-5-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27ClO3Si/c1-10(2)22(11(3)4,12(5)6)21-14-8-15(13(7)19)17(20)16(18)9-14/h8-12,20H,1-7H3 |
Clave InChI |
IXYQLYXGBSZZOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Cl)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
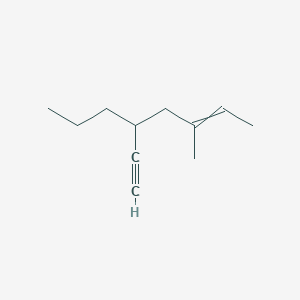



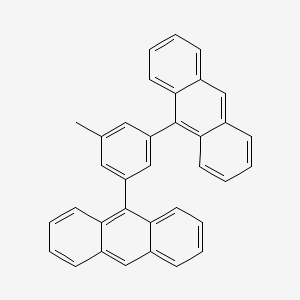

![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
